molecular formula C12H20N2O2 B3012919 N-[(2S)-3-Methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]prop-2-enamide CAS No. 2196078-49-4

N-[(2S)-3-Methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]prop-2-enamide

Cat. No.: B3012919
CAS No.: 2196078-49-4
M. Wt: 224.304
InChI Key: FJOXQUNZYCECHL-NSHDSACASA-N
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Description

N-[(2S)-3-Methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]prop-2-enamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a butanamide backbone, and an enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-3-Methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of a pyrrolidine derivative with a butanamide precursor under controlled conditions. The reaction typically requires the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-3-Methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-[(2S)-3-Methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-[(2S)-3-Methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[(2S)-3-Methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]prop-2-enamide is unique due to its specific structural features, such as the pyrrolidine ring and the enamide group. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-4-10(15)13-11(9(2)3)12(16)14-7-5-6-8-14/h4,9,11H,1,5-8H2,2-3H3,(H,13,15)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOXQUNZYCECHL-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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